molecular formula C16H12Cl3N3OS B11773332 3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline

3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline

Cat. No.: B11773332
M. Wt: 400.7 g/mol
InChI Key: XQWNZDOKEOWJGW-UHFFFAOYSA-N
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Description

3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline is a complex organic compound that features a unique combination of functional groups, including a chlorinated aniline, a dichlorobenzyl thioether, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Dichlorobenzyl Thioether: This step involves the nucleophilic substitution of a dichlorobenzyl chloride with a thiol group.

    Coupling with Chlorinated Aniline: The final step involves coupling the intermediate with 3-chloroaniline under suitable conditions, such as in the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.

    Materials Science: The compound can be explored for its use in the development of new materials with unique electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the function of certain enzymes or disrupt the integrity of microbial cell membranes. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide

Uniqueness

What sets 3-Chloro-N-((5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)aniline apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, is noteworthy as it can impart stability and enhance the compound’s ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12Cl3N3OS

Molecular Weight

400.7 g/mol

IUPAC Name

3-chloro-N-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]aniline

InChI

InChI=1S/C16H12Cl3N3OS/c17-11-2-1-3-13(6-11)20-8-15-21-22-16(23-15)24-9-10-4-5-12(18)7-14(10)19/h1-7,20H,8-9H2

InChI Key

XQWNZDOKEOWJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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